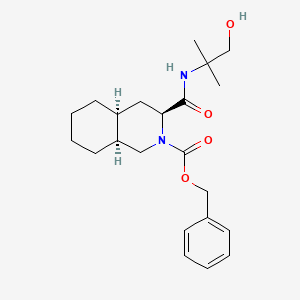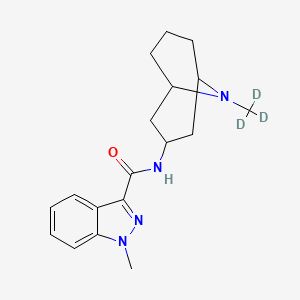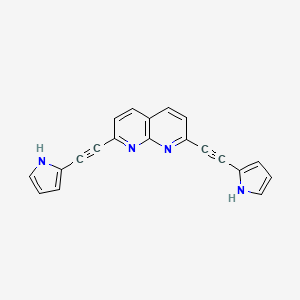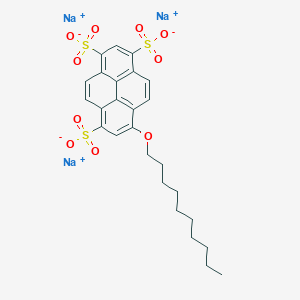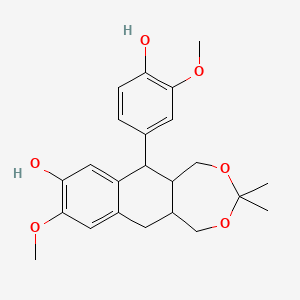
Quinapril-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinapril-d5 Hydrochloride is the labelled analogue of Quinapril . It is an angiotensin-converting enzyme inhibitor which can be used in the treatment of hypertension and congestive heart failure . The molecular formula is C25H26D5ClN2O5 and the molecular weight is 480.01 .
Synthesis Analysis
Quinapril-d5 Hydrochloride can be synthesized through a continuous one-flow multi-step process . Another method involves reacting (2S,4S)-2- (4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester, which is subsequently reacted with an acid to yield quinapril or an acid addition salt of quinapril .
Molecular Structure Analysis
The molecular structure of Quinapril-d5 Hydrochloride is represented by the SMILES string: O=C (C (N [C@H] (CCC1=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C1 [2H])C (OCC)=O)C)N2CC3=C [C]=CC=C3C [C@H]2C (O)=O.Cl .
Chemical Reactions Analysis
The chemical reactions of Quinapril-d5 Hydrochloride involve the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Physical And Chemical Properties Analysis
Quinapril-d5 Hydrochloride is a white solid . It is soluble in acetone, methanol, and water . The densities of amorphous Quinapril-d5 Hydrochloride were determined as 1.18 and 1.21 g/cm3 .
Applications De Recherche Scientifique
- Quinapril-d5 Hydrochloride, like its non-labeled counterpart, is primarily used to manage hypertension (high blood pressure). It inhibits ACE, leading to vasodilation and reduced blood pressure. Clinical studies have demonstrated its efficacy in mild to moderate hypertension .
- Quinapril-d5 Hydrochloride has been evaluated in patients with CHF. Initial findings suggest that doses of 10-20 mg/day, administered twice daily, are therapeutic when combined with diuretics or digitalis. Safety profiles have been established in clinical trials .
- Quinapril-d5 Hydrochloride has been found to be the most potent ACE inhibitor in binding to tissue ACE. This property may contribute to its sustained duration of action and overall effectiveness .
- Early clinical development focused on understanding the pharmacokinetics and pharmacology of Quinapril-d5 Hydrochloride. These studies established the optimal dose range, explored its effects on hemodynamics and blood pressure, and assessed safety and drug interactions .
- Quinapril-d5 Hydrochloride is the ethyl ester prodrug of quinaprilat. Upon administration, it rapidly converts to quinaprilat, the active metabolite responsible for ACE inhibition .
- Researchers have fabricated floating microspheres containing Quinapril Hydrochloride (including its isotopically labeled form). These microspheres provide controlled drug release, potentially enhancing therapeutic efficacy and patient compliance .
Antihypertensive Properties
Congestive Heart Failure (CHF)
Tissue ACE Binding
Pharmacokinetics and Pharmacology
Prodrug Conversion to Quinaprilat
Floating Microspheres for Controlled Release
Mécanisme D'action
Target of Action
Quinapril-d5 Hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in a reduction in aldosterone secretion, which decreases sodium and water reabsorption, further contributing to the reduction in blood volume and blood pressure .
Pharmacokinetics
Quinapril-d5 Hydrochloride is rapidly absorbed and converted to quinaprilat, its active metabolite . It has a bioavailability of 50-80% . The time to reach maximum plasma concentration (Tmax) for quinapril is about 1 hour, while for quinaprilat, it’s about 2.5 hours . A high-fat meal can reduce the absorption of quinapril by 25-30% .
Result of Action
The primary result of Quinapril-d5 Hydrochloride’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation and decreases blood volume . This makes it effective in treating conditions like hypertension and congestive heart failure .
Action Environment
The efficacy and stability of Quinapril-d5 Hydrochloride can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can reduce its absorption, impacting its bioavailability . Additionally, individual patient characteristics, such as the presence of renal or liver impairment, can affect the metabolism and excretion of the drug .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Quinapril-d5 Hydrochloride involves the conversion of starting materials into intermediate compounds, followed by the final conversion of the intermediate into the target compound.", "Starting Materials": [ "Ethyl 2-oxo-1-pyrrolidineacetate-d5", "2-Methyl-1-propanol", "Sodium hydroxide", "Hydrogen chloride", "Methanol", "Acetic anhydride", "Trifluoroacetic acid", "Ethyl acetate", "Toluene", "Water" ], "Reaction": [ "Step 1: Ethyl 2-oxo-1-pyrrolidineacetate-d5 is treated with 2-methyl-1-propanol and sodium hydroxide to form the intermediate, (3S)-3-amino-2-oxo-1-pyrrolidineacetate-d5.", "Step 2: The intermediate is then reacted with hydrogen chloride and methanol to form (3S)-1-[2-(1-ethoxycarbonyl-3-phenylpropylamino)-1-oxopropyl]-L-proline methyl ester-d5.", "Step 3: The intermediate is then reacted with acetic anhydride and trifluoroacetic acid to form the protected intermediate, (3S)-1-[2-(1-ethoxycarbonyl-3-phenylpropylamino)-1-oxopropyl]-L-proline 2,2,2-trifluoroacetate-d5.", "Step 4: The protected intermediate is then reacted with ethyl acetate and toluene to form the target compound, Quinapril-d5 Hydrochloride.", "Step 5: The final compound is purified and isolated using water and other suitable solvents." ] } | |
Numéro CAS |
1356020-03-5 |
Formule moléculaire |
C25H31ClN2O5 |
Poids moléculaire |
480.013 |
Nom IUPAC |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D; |
Clé InChI |
IBBLRJGOOANPTQ-GOMJJGCLSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Synonymes |
CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5; Korec-d5; Korectic-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



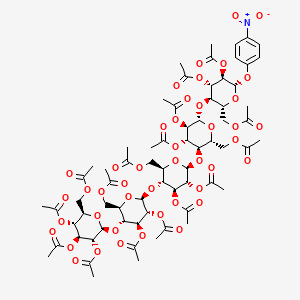

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

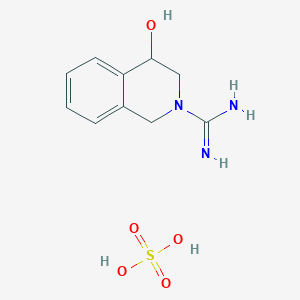
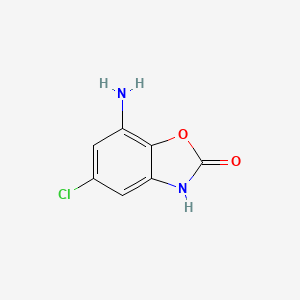
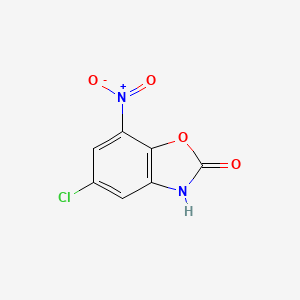
![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)
